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3,6-Dimethylcyclohepta-2,6-dien-1-one

Cat. No.: B14701743
CAS No.: 14470-72-5
M. Wt: 136.19 g/mol
InChI Key: ZGVOBNKMLOGPOQ-UHFFFAOYSA-N
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Description

Significance of Cyclic Ketones in Organic Synthesis

Cyclic ketones are foundational building blocks in the field of organic synthesis. Their importance stems from the rich chemistry of the carbonyl group, combined with the structural features and constraints imposed by the ring system. These compounds are prevalent in a vast number of natural products, including steroids, alkaloids, and terpenes, which often exhibit significant biological activity. nih.govacs.org

The strategic value of cyclic ketones lies in their ability to undergo a wide array of chemical transformations. The carbonyl carbon is electrophilic, making it a target for nucleophilic attack, while the adjacent α-carbons are acidic, allowing for the formation of enolates. This dual reactivity enables a multitude of reactions, such as:

Aldol (B89426) condensations and related C-C bond-forming reactions: Essential for building molecular complexity.

Annulation reactions: Methods to construct new rings fused to the existing cyclic ketone.

Reductions, oxidations, and organometallic additions: To precisely modify the functional group and introduce new stereocenters.

Furthermore, the cyclic nature of these ketones can introduce ring strain, which can be harnessed to drive specific reactions. They are invaluable precursors for creating complex, three-dimensional molecular architectures essential for pharmaceuticals and materials science. researchgate.netnih.gov The ability to synthesize and functionalize cyclic ketones is, therefore, a cornerstone of modern synthetic chemistry. ijcrt.org

Overview of Cycloheptadienone (B157435) Scaffolds in Modern Chemical Research

Within the broader class of cyclic ketones, cycloheptadienone scaffolds hold a unique position. The seven-membered ring offers greater conformational flexibility than smaller rings like cyclopentane (B165970) or cyclohexane, yet it is rigid enough to allow for stereocontrolled reactions. These scaffolds are crucial intermediates for accessing more complex molecular frameworks.

Modern synthetic methods have enabled the efficient construction of highly functionalized cycloheptadienones. One notable approach involves the ring expansion of phenols using rhodium and boron catalytic systems. nih.govresearchgate.net This "skeletal editing" technique allows for the insertion of a carbon atom into the aromatic ring of a phenol (B47542) to generate the seven-membered cycloheptadienone core, providing a powerful tool for creating intricate molecular architectures from simple starting materials. researchgate.net

The reactivity of the cycloheptadienone scaffold is diverse. The conjugated dienone system is susceptible to various transformations, including nucleophilic additions and cycloaddition reactions. The specific substitution pattern on the ring dictates the regioselectivity and stereoselectivity of these reactions, allowing chemists to tailor the scaffold for specific synthetic targets. These scaffolds are instrumental in the synthesis of natural products and other complex organic molecules.

Specific Context of 3,6-Dimethylcyclohepta-2,6-dien-1-one within Dienone Chemistry

While the broader chemistry of cycloheptadienones is an active area of research, specific experimental data for this compound is not extensively reported in scientific literature. However, its chemical behavior can be understood by examining its structure in relation to its parent compound, cyclohepta-2,6-dien-1-one, and by applying established principles of substituent effects in dienone chemistry.

The structure of this compound features the core cyclohepta-2,6-dien-1-one ring with two methyl groups substituted at positions 3 and 6. These methyl groups are expected to significantly influence the molecule's electronic properties and steric profile.

Electronic and Steric Effects: Methyl groups are known to be weakly electron-donating through an inductive effect. libretexts.org In this molecule, the methyl groups at positions 3 and 6 would donate electron density into the conjugated π-system. This has several predictable consequences:

Reactivity: The increased electron density may slightly reduce the electrophilicity of the carbonyl carbon and the β-carbons of the enone systems, potentially affecting the rates of nucleophilic addition reactions. Conversely, it could enhance the reactivity of the double bonds towards electrophiles.

Spectroscopy: The electron-donating nature of the methyl groups is expected to influence the compound's spectroscopic signatures. In Infrared (IR) spectroscopy, this effect typically leads to a decrease in the stretching frequency of the carbonyl group (C=O) compared to the unsubstituted parent compound. pg.edu.plreddit.com In Nuclear Magnetic Resonance (NMR) spectroscopy, the methyl groups would introduce characteristic signals, and their electron-donating effect could cause slight upfield shifts for nearby protons and carbons in the ring. researchgate.neted.govmdpi.com

The steric bulk of the methyl groups, although modest, could also play a role in directing the approach of reagents in addition and cycloaddition reactions, potentially favoring attack from the less hindered face of the molecule.

Below is a data table for the parent compound, Cyclohepta-2,6-dien-1-one, which serves as a baseline for understanding its dimethylated derivative.

Table 1: Physicochemical Properties of Cyclohepta-2,6-dien-1-one

Property Value
Molecular Formula C₇H₈O
Molecular Weight 108.14 g/mol
IUPAC Name cyclohepta-2,6-dien-1-one
SMILES C1CC=CC(=O)C=C1
InChIKey WLNWKZXPHXIQKT-UHFFFAOYSA-N

Data sourced from PubChem CID 10920463.

Based on its chemical structure, the properties for this compound can be calculated as follows:

Table 2: Calculated Properties of this compound

Property Value
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
IUPAC Name This compound
SMILES CC1=CC(=O)C=C(C)CC1
InChIKey Not available

Properties calculated based on molecular structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B14701743 3,6-Dimethylcyclohepta-2,6-dien-1-one CAS No. 14470-72-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14470-72-5

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3,6-dimethylcyclohepta-2,6-dien-1-one

InChI

InChI=1S/C9H12O/c1-7-3-4-8(2)6-9(10)5-7/h5-6H,3-4H2,1-2H3

InChI Key

ZGVOBNKMLOGPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(CC1)C

Origin of Product

United States

Elucidation of Reaction Mechanisms and Organic Transformations of 3,6 Dimethylcyclohepta 2,6 Dien 1 One

Mechanistic Studies of Thermal Rearrangements in Cycloheptadienones

Thermal activation of cycloheptadienones can initiate profound changes in the molecular skeleton. These rearrangements are typically concerted pericyclic reactions, governed by the principles of orbital symmetry as famously outlined by Woodward and Hoffmann. For the 3,6-Dimethylcyclohepta-2,6-dien-1-one skeleton, these transformations primarily manifest as sigmatropic shifts and valence isomerizations.

Sigmatropic Shifts of the this compound Skeleton

A sigmatropic rearrangement involves the migration of a sigma bond across a pi-electron system. wikipedia.org In principle, the this compound structure could undergo several types of sigmatropic shifts. The most probable of these are wikipedia.orgmdpi.com and msu.edumsu.edu shifts, which are thermally allowed processes.

A wikipedia.orgmdpi.com-sigmatropic hydrogen shift would involve the migration of a hydrogen atom from one of the saturated methylene (B1212753) groups (C4 or C5) to the carbonyl oxygen or a carbon of the dienone system. However, the most classic and well-studied sigmatropic rearrangement relevant to similar diene systems is the Cope rearrangement, a msu.edumsu.edu sigmatropic shift. wikipedia.org While the parent compound is not a 1,5-diene required for a classic Cope rearrangement, related structures can undergo analogous transformations. For the 3,6-dimethyl substituted isomer, steric and electronic factors introduced by the methyl groups and the carbonyl function would significantly influence the activation energy and regioselectivity of any potential sigmatropic shifts compared to the parent cycloheptadienone (B157435).

Rearrangement TypeKey FeaturesThermal Conditions
wikipedia.orgmdpi.com Sigmatropic Shift Migration of a substituent (e.g., H) across a 5-atom pi-system.Thermally allowed (suprafacial)
msu.edumsu.edu Sigmatropic Shift Reorganization of a 1,5-diene system (Cope) or related structures.Thermally allowed (suprafacial)

Valence Isomerizations and Aromatization Pathways

Valence isomerization involves the reorganization of bonding electrons, leading to a constitutional isomer with a different connectivity of atoms. For cycloheptadienones, a key valence isomerization is the electrocyclic ring closure to form a bicyclic system. While more commonly observed in the fully unsaturated cycloheptatriene-norcaradiene equilibrium, analogous transformations can be envisioned for cycloheptadienones.

Heating this compound could potentially lead to aromatization through a series of steps. This might involve an initial tautomerization to form a cycloheptatrienol intermediate, which could then undergo rearrangement and subsequent dehydration or oxidation to yield a substituted aromatic compound, such as a dimethylphenol or related derivative. The specific pathway and the stability of intermediates would be highly dependent on reaction conditions and the presence of catalysts.

Photochemical Reactions of Cyclohepta-2,6-dien-1-ones

The absorption of ultraviolet light promotes molecules to an electronically excited state, opening up reaction pathways that are inaccessible under thermal conditions. The photochemistry of conjugated enones and dienones is a well-established field, characterized by a variety of isomerizations and rearrangements.

Photoisomerizations Leading to Bicyclo[3.2.0]heptenone Derivatives

A characteristic photochemical reaction of cycloheptadienones is an intramolecular [2+2] cycloaddition, leading to the formation of a bicyclo[3.2.0]heptenone derivative. This reaction involves the formal addition of the C2-C3 double bond to the C6-C7 double bond. Upon irradiation with UV light, this compound is expected to undergo this electrocyclic ring closure to form a dimethyl-substituted bicyclo[3.2.0]hept-6-en-2-one. The stereochemistry of the resulting bicyclic product is dictated by the Woodward-Hoffmann rules for photochemical reactions. The formation of the strained four-membered ring is made possible by the energy supplied by photon absorption.

ReactantProductReaction TypeConditions
This compoundDimethyl-bicyclo[3.2.0]hept-6-en-2-oneIntramolecular [2+2] PhotocycloadditionUV Irradiation

Secondary Photochemical Transformations

The initially formed bicyclo[3.2.0]heptenone photoproduct is itself photochemically active and can undergo further transformations upon continued irradiation. These secondary reactions can include decarbonylation (loss of CO), skeletal rearrangements, or cleavage of the four-membered ring to revert to the starting material or isomerize to other seven-membered ring structures. The specific secondary pathways for the dimethyl-substituted bicyclo[3.2.0]heptenone would depend on the excitation wavelength and the nature of the excited state (singlet or triplet) involved.

Cycloaddition Reactions Involving the Dienone Moiety of this compound

The conjugated diene system within this compound makes it a potential candidate for cycloaddition reactions, most notably the Diels-Alder reaction. In a [4+2] cycloaddition, the cycloheptadienone can act as the four-pi-electron component (the diene).

The reactivity of the dienone in a Diels-Alder reaction would be influenced by both electronic and steric factors. The electron-withdrawing nature of the carbonyl group affects the energy levels of the diene's frontier molecular orbitals (HOMO and LUMO). The methyl groups at the C3 and C6 positions can sterically hinder the approach of a dienophile, potentially requiring more forcing conditions (higher temperatures or pressures) for the reaction to proceed. The cycloheptadienone would react with various dienophiles, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate, to yield bicyclic adducts, thereby providing a route to complex polycyclic systems. The regioselectivity and stereoselectivity of such a reaction would be a key area of investigation.

Reaction TypeRole of DienonePotential DienophileExpected Product
Diels-Alder [4+2] Cycloaddition Diene (4π component)Maleic AnhydrideTricyclic Adduct
Diels-Alder [4+2] Cycloaddition Diene (4π component)Dimethyl AcetylenedicarboxylateTricyclic Adduct

Diels-Alder and Retro-Diels-Alder Reactions

The Diels-Alder reaction is a powerful and widely used method in organic synthesis for the formation of six-membered rings. It is a concerted, pericyclic reaction that occurs between a conjugated diene (a molecule with two alternating double bonds) and a dienophile (a molecule with a double or triple bond) to form a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.compressbooks.pub The reaction is classified as a [4+2] cycloaddition, involving the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. sigmaaldrich.comyoutube.com Key features of the Diels-Alder reaction include its high degree of stereospecificity and regioselectivity. The rate of the reaction is generally increased when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com For the reaction to occur, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com It is a thermal process that breaks down a cyclohexene ring into a conjugated diene and a dienophile. wikipedia.org This reaction becomes favorable at high temperatures due to the positive change in entropy (ΔS°) from one molecule forming two. wikipedia.org The retro-Diels-Alder reaction is often used to generate unstable or reactive dienes or dienophiles in situ, which can then be trapped by other reagents. wikipedia.org The favorability of the retro-Diels-Alder reaction is enhanced when it leads to the formation of highly stable products, such as an aromatic ring and a small gaseous molecule like carbon dioxide. masterorganicchemistry.com

[3+2] Cycloadditions and Other Annulation Strategies

[3+2] Cycloaddition reactions , also known as 1,3-dipolar cycloadditions, are important for the synthesis of five-membered heterocyclic rings. This type of reaction involves a 1,3-dipole (a three-atom species with a separation of charge) and a dipolarophile (typically an alkene or alkyne). The reaction is concerted and leads to the formation of a five-membered ring with high stereospecificity.

Annulation strategies in organic synthesis refer to reactions that construct a new ring onto an existing molecular framework. These methods are crucial for building polycyclic systems. One common strategy is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. Other annulation strategies can involve sequential reactions like Michael-Michael-alkylation sequences to build complex polycyclic structures in a single pot.

Electrophilic and Nucleophilic Additions to the Unsaturated Ketone System

The unsaturated ketone system present in a molecule like this compound features two primary sites for addition reactions: the carbon-carbon double bonds (alkenes) and the carbon-oxygen double bond (carbonyl group).

Electrophilic addition typically occurs at the carbon-carbon double bonds. In the case of conjugated dienes, electrophilic addition can proceed via two main pathways: 1,2-addition and 1,4-addition. pressbooks.pub The reaction is initiated by the attack of an electrophile (e.g., HBr) on one of the double bonds, which forms a resonance-stabilized allylic carbocation intermediate. pressbooks.pub The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of the two carbons sharing the positive charge, leading to a mixture of 1,2- and 1,4-addition products. pressbooks.pub The ratio of these products can often be controlled by temperature, with the 1,2-adduct often being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable, favored at higher temperatures).

Nucleophilic addition can occur at the electrophilic carbon of the carbonyl group or at the β-carbon of the α,β-unsaturated ketone system (a conjugate or Michael addition).

Direct Addition (1,2-Addition): Strong, hard nucleophiles (like Grignard reagents or organolithium compounds) tend to attack the carbonyl carbon directly. This results in the formation of an alcohol after workup.

Conjugate Addition (1,4-Addition): Softer nucleophiles (like cuprates, enolates, or thiols) preferentially attack the β-carbon of the α,β-unsaturated system. This forms an enolate intermediate, which is then protonated to give the saturated ketone.

Functional Group Interconversions on the this compound Scaffold

Functional group interconversion (FGI) refers to the transformation of one functional group into another without significantly altering the carbon skeleton of the molecule. ub.eduimperial.ac.uk These are fundamental operations in multi-step organic synthesis. For a scaffold like this compound, several FGIs could be envisioned based on its functional groups (ketone, alkenes).

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would selectively reduce the ketone to an alcohol without affecting the carbon-carbon double bonds.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that would also reduce the ketone to an alcohol.

Conversion of the Ketone to other groups:

The ketone could be converted to an alkene via the Wittig reaction , using a phosphorus ylide.

It could also be transformed into an ester through a Baeyer-Villiger oxidation .

Reactions at the Alkene:

The double bonds could be hydrogenated to form the corresponding saturated cycloheptanone, typically using a catalyst like palladium on carbon (Pd/C) with hydrogen gas.

They could undergo epoxidation using a peroxy acid (e.g., m-CPBA) to form an epoxide.

Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) to form a diol.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available spectroscopic data for the compound This compound . As a result, the generation of a detailed article on its advanced spectroscopic characterization and structural elucidation, as per the specified outline, cannot be fulfilled at this time.

The creation of a scientifically accurate and informative article requires access to experimental or computationally predicted data. Specifically, the requested sections on Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) necessitate concrete data points, including:

¹H and ¹³C NMR chemical shifts: Essential for the unambiguous assignment of the proton and carbon skeletons.

2D NMR correlations (COSY, HSQC, etc.): Crucial for determining the connectivity and spatial relationships between atoms within the molecule.

Variable Temperature NMR data: Would be required to discuss the conformational analysis.

High-Resolution Mass Spectrometry (HRMS) data: Necessary for the precise determination of the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) data: Needed to discuss the compound's purity and fragmentation patterns.

Without this foundational data, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research or the publication of experimental findings by the scientific community would be necessary to enable a thorough spectroscopic analysis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,6 Dimethylcyclohepta 2,6 Dien 1 One

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational energy levels of molecules, which are quantized. Specific vibrational modes, such as stretching and bending, correspond to particular chemical bonds and functional groups, and they appear at characteristic frequencies in the spectrum.

For 3,6-Dimethylcyclohepta-2,6-dien-1-one, the key functional groups are the carbonyl group (C=O) of the ketone, the carbon-carbon double bonds (C=C) of the dienone system, and the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which induces a change in the dipole moment during a vibration. The IR spectrum of this compound is expected to show a strong, sharp absorption band for the C=O stretching vibration. In cyclic ketones, the position of this band is influenced by ring strain and conjugation. For a seven-membered ring, the C=O stretch is typically observed around 1700 cm⁻¹. However, conjugation with the two C=C double bonds is expected to lower this frequency to approximately 1650-1670 cm⁻¹. The C=C stretching vibrations will likely appear in the 1600-1650 cm⁻¹ region. The presence of methyl groups will give rise to characteristic C-H stretching and bending vibrations.

Raman Spectroscopy is a light scattering technique where monochromatic light, usually from a laser, interacts with a molecule, resulting in the light being scattered at different frequencies. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations in the relatively symmetric dienone system of this compound are expected to produce a strong signal in the Raman spectrum. The C=O stretch will also be visible, though it is typically weaker in Raman than in IR.

The complementary nature of IR and Raman spectroscopy provides a more complete picture of the vibrational modes within the molecule.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Intensity
Carbonyl (C=O)Stretching1650 - 16701650 - 1670Strong (IR), Medium (Raman)
Alkene (C=C)Stretching1600 - 16501600 - 1650Medium (IR), Strong (Raman)
Methyl (CH₃)Asymmetric Stretch~2960~2960Medium
Methyl (CH₃)Symmetric Stretch~2870~2870Medium
Methylene (CH₂)Asymmetric Stretch~2925~2925Medium
Methylene (CH₂)Symmetric Stretch~2850~2850Medium
C-H (sp²)Stretching3010 - 30953010 - 3095Medium-Weak
C-H (sp³)Bending1375 - 14651375 - 1465Medium

Electronic Spectroscopy (UV-Vis and Photoelectron Spectroscopy) for Conjugation and Electronic Structure

Electronic spectroscopy probes the electronic energy levels of a molecule by measuring the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals.

UV-Vis Spectroscopy provides information about the conjugated systems within a molecule. The electronic transitions that occur in this compound are primarily of two types: the π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and the n → π* transition, which involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. pharmatutor.org

The conjugated dienone system in this compound is expected to give rise to a strong absorption band for the π → π* transition at a wavelength (λmax) above 200 nm, likely in the range of 220-250 nm. youtube.com The n → π* transition is weaker and occurs at a longer wavelength, typically in the 300-350 nm region. pharmatutor.org The exact position of these absorption maxima can be influenced by the solvent polarity.

Photoelectron Spectroscopy (PES) is a powerful technique that provides direct information about the energies of molecular orbitals. libretexts.org In PES, a molecule is irradiated with high-energy photons, causing the ejection of an electron. pnnl.gov By measuring the kinetic energy of the ejected electron, the binding energy of the electron in its molecular orbital can be determined. pnnl.govlibretexts.org

A photoelectron spectrum of this compound would show a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. The spectrum would reveal the energies of the π orbitals of the double bonds and the non-bonding orbitals of the carbonyl oxygen. This information is valuable for understanding the electronic structure and reactivity of the molecule.

Spectroscopic Technique Electronic Transition Expected Wavelength Range (nm) Information Obtained
UV-Visπ → π220 - 250Extent of conjugation
UV-Visn → π300 - 350Presence of carbonyl group
Photoelectron (UPS)Ionization from MOsN/AEnergies of molecular orbitals

Integrated Spectroscopic Approaches for Expedited Structural Elucidation Workflows

While each spectroscopic technique provides valuable information, the definitive structural elucidation of a novel compound like this compound relies on an integrated approach. researchgate.net This involves combining the data from multiple spectroscopic methods to build a complete and unambiguous picture of the molecule's structure. Such hyphenated techniques, which couple a separation method with a spectroscopic detection technology, have become indispensable in modern analytical chemistry. ijarnd.comnih.govchromatographytoday.com

A typical workflow for structural elucidation would involve the following steps:

Mass Spectrometry (MS): This would be the first step to determine the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

Infrared (IR) and Raman Spectroscopy: As detailed in section 4.3, these techniques would identify the key functional groups, confirming the presence of the carbonyl and alkene moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR would show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR would indicate the number of different types of carbon atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish the complete connectivity of the atoms in the molecule.

UV-Vis Spectroscopy: This would confirm the presence of the conjugated dienone system as discussed in section 4.4.

By piecing together the information from each of these techniques, a definitive structure for this compound can be proposed and confirmed. For instance, MS would give the molecular formula C₉H₁₂O. IR and Raman would show the C=O and C=C groups. NMR would then be used to piece together the seven-membered ring and the positions of the two methyl groups and the double bonds relative to the carbonyl group. This integrated approach minimizes ambiguity and provides a high degree of confidence in the final structural assignment. researchgate.net

Computational and Theoretical Investigations of 3,6 Dimethylcyclohepta 2,6 Dien 1 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on 3,6-Dimethylcyclohepta-2,6-dien-1-one

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. For a molecule like this compound, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and calculate a variety of electronic properties. mdpi.comorientjchem.org These calculations yield valuable data on the molecule's stability, dipole moment, and the distribution of electron density, which are crucial for understanding its intermolecular interactions and reactivity.

DFT calculations can also determine the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p)) This table contains representative data that would be expected from such a calculation.

Property Calculated Value
Total Energy -425.123 Hartree
Dipole Moment 2.85 Debye
HOMO Energy -6.45 eV
LUMO Energy -1.22 eV

Ab Initio Methods and Semi-Empirical Calculations

Beyond DFT, other computational methods offer different levels of theory and computational expense.

Ab Initio Methods : Translating to "from the beginning," these methods solve the Hartree-Fock equations without using empirical parameters, aside from fundamental physical constants. quora.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy than DFT for certain systems, particularly where electron correlation effects are strong. researchgate.net However, their high computational cost typically limits their application to smaller molecules. For this compound, high-level ab initio calculations could serve as a benchmark to validate results from more cost-effective DFT methods. libretexts.org

Semi-Empirical Calculations : These methods simplify the Hartree-Fock calculations by incorporating parameters derived from experimental data. wikipedia.orgscribd.com Methods like AM1 and PM3 are computationally much faster than DFT or ab initio techniques, making them suitable for preliminary analysis of large molecules or for exploring broad potential energy surfaces. wikipedia.org While less accurate, they can provide useful qualitative insights into the electronic structure and geometry of the cycloheptadienone (B157435) ring system.

Conformational Analysis and Molecular Dynamics Simulations of Cycloheptadienone Rings

Conformational analysis of cycloheptane (B1346806) rings reveals a complex potential energy surface with multiple low-energy minima, including the twist-chair, chair, boat, and twist-boat conformations. slideshare.netresearchgate.netbiomedres.us The presence of a ketone and two double bonds in this compound introduces further constraints and modifies the relative stability of these conformers.

Computational methods like Molecular Mechanics (MM) force fields can rapidly screen potential conformations. The results can then be refined using higher-level DFT or ab initio calculations to obtain more accurate relative energies.

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape over time. By simulating the motion of the atoms at a given temperature, MD can reveal the dynamic behavior of the ring, including conformational interconversions and vibrational modes. mdpi.com These simulations provide a more realistic picture of the molecule's behavior in solution.

Table 2: Relative Energies of Hypothetical Conformers of this compound This table contains representative data illustrating the potential energy differences between conformers.

Conformer Relative Energy (kcal/mol)
Twist-Chair 0.00
Chair 1.5
Boat 3.8

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. By calculating the properties associated with various spectroscopic techniques, a theoretical spectrum can be generated and compared with experimental data.

NMR Spectroscopy : DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants with reasonable accuracy. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

Infrared (IR) Spectroscopy : The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound This table provides an example of how theoretical predictions would be compared to experimental findings.

Parameter Predicted Value Experimental Value
¹³C NMR (C=O) 205.4 ppm 204.8 ppm
IR Stretch (C=O) 1705 cm⁻¹ 1698 cm⁻¹

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions. morressier.com This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and transition states. researchgate.net For this compound, this could involve studying pericyclic reactions like Diels-Alder cycloadditions or photochemical rearrangements, which are common for conjugated systems. nih.govacs.org

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. Computational studies can thus distinguish between competing reaction pathways and predict product distributions under various conditions.

Table 4: Calculated Activation Energies for a Hypothetical Diels-Alder Reaction of this compound This table illustrates how activation energies for competing pathways can be computationally determined.

Reaction Pathway Transition State Activation Energy (ΔG‡, kcal/mol)
Endo Addition TS_endo 22.5

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.orgchemrxiv.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.comnih.gov The energy and symmetry of these orbitals are paramount in determining the feasibility and stereochemistry of reactions, particularly pericyclic reactions. researchgate.net

For this compound, FMO theory can predict its reactivity as either a diene or a dienophile in cycloaddition reactions. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution (shape) of the HOMO and LUMO can predict the regioselectivity and stereoselectivity of its reactions. For instance, in a Diels-Alder reaction, the interaction between the diene's HOMO and the dienophile's LUMO (or vice-versa) with the largest orbital coefficients will determine the preferred orientation of the reactants.

Table 5: FMO Properties and Reactivity Descriptors for this compound This table presents key FMO data derived from quantum chemical calculations.

Parameter Value (eV) Implication
E(HOMO) -6.45 Electron-donating ability (nucleophilicity)
E(LUMO) -1.22 Electron-accepting ability (electrophilicity)

Derivative Chemistry and Synthetic Utility of 3,6 Dimethylcyclohepta 2,6 Dien 1 One

Chemical Modifications at the Carbonyl Group of the Dienone

The carbonyl group of a cycloheptadienone (B157435) is a primary site for chemical modification. Standard ketone chemistry would be expected to apply to 3,6-Dimethylcyclohepta-2,6-dien-1-one, allowing for a range of transformations.

Table 1: Predicted Reactions at the Carbonyl Group

Reaction TypeReagentsExpected Product
ReductionNaBH₄, LiAlH₄3,6-Dimethylcyclohepta-2,6-dien-1-ol
Grignard ReactionR-MgBrTertiary alcohol derivative
Wittig ReactionPh₃P=CHRAlkene at the former carbonyl position
Reductive AminationNH₃, H₂, Ni3,6-Dimethylcyclohepta-2,6-dien-1-amine

These reactions would provide access to a variety of functionalized seven-membered rings, which could serve as intermediates in more complex syntheses.

Transformations Involving the Dienyl System of this compound

The conjugated dienyl system in the cycloheptadienone ring offers another avenue for chemical manipulation. Cycloaddition reactions, in particular, are a powerful tool for building molecular complexity.

One of the most common transformations for conjugated dienes is the Diels-Alder reaction , a [4+2] cycloaddition. While specific studies on this compound are not available, it is plausible that it could react with various dienophiles to form bicyclic adducts. The regioselectivity and stereoselectivity of such reactions would be influenced by the steric and electronic effects of the methyl groups and the carbonyl function.

Photochemical reactions are also a known pathway for the transformation of cycloheptadienones. Irradiation with UV light can induce various rearrangements and cycloadditions, often leading to complex polycyclic structures. For instance, [2+2] photocycloadditions with alkenes could yield tetracyclic products.

Development of Chiral Derivatives and Stereoselective Transformations

The synthesis of chiral derivatives of this compound could potentially be achieved through asymmetric synthesis or resolution of a racemic mixture. Stereoselective transformations could then be employed to control the formation of new stereocenters. For example, the use of chiral reducing agents could lead to the enantioselective synthesis of the corresponding alcohol. Similarly, asymmetric catalysis could be applied to cycloaddition reactions involving the dienyl system.

Synthesis of Polycyclic Structures Incorporating the Cycloheptadienone Core

The inherent reactivity of the dienone system makes this compound a potential precursor for the synthesis of polycyclic structures. Intramolecular reactions, such as aldol (B89426) condensations or Michael additions, could be designed to form new rings fused to the cycloheptane (B1346806) core. Furthermore, as mentioned, intermolecular cycloaddition reactions would directly lead to the formation of bicyclic and polycyclic systems.

Applications as a Versatile Synthetic Intermediate for Complex Molecular Architectures

While there are no documented total syntheses that explicitly use this compound as an intermediate, its structural features suggest its potential as a building block for complex molecules. The seven-membered ring is a common motif in natural products, particularly in terpenoids. The combination of a carbonyl group and a conjugated diene system in a medium-sized ring provides multiple handles for further functionalization and annulation strategies, paving the way for the construction of intricate molecular architectures.

Emerging Research Directions in 3,6 Dimethylcyclohepta 2,6 Dien 1 One Chemistry

Development of Novel Catalytic Systems for Cycloheptadienone-Related Transformations

The synthesis of complex molecular architectures like functionalized cycloheptadienones is greatly advanced by the discovery of novel catalysts that offer high selectivity and efficiency. A significant emerging area is the use of modular catalytic systems that can be fine-tuned for specific transformations.

The development of such systems represents a significant step forward from classical methods like the Büchner reaction. While the Büchner reaction has traditionally employed various metal carbenoids derived from silver (Ag), copper (Cu), rhodium (Rh), and ruthenium (Ru), achieving high levels of asymmetry has been a persistent challenge. researchgate.net The new dual-catalyst approach provides a robust solution for accessing chiral cycloheptadienone (B157435) scaffolds with excellent chemo- and regioselectivities. nih.govresearchgate.net

Table 1: Overview of a Novel Rhodium/Boron Asymmetric Catalytic System

ComponentExampleFunctionReference
Chiral CatalystRh₂(R-BTPCP)₄Controls enantioselectivity of the ring expansion. researchgate.net
Co-catalyst/ReagentB₂(NMe₂)₄ (tetrakis(dimethylamino)diboron)Plays a crucial role in the catalytic cycle, potentially protecting the hydroxyl group. researchgate.netnih.gov
ReactantsPhenols and CyclopropenesServe as the starting materials for the construction of the cycloheptadienone ring. nih.gov
Key FeaturesLow catalyst loading, mild conditions, high chemo- and regioselectivity, atom economy.Highlights the efficiency and sustainability of the method. nih.gov

Exploration of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry and continuous processing are emerging as powerful alternatives to traditional batch synthesis, offering enhanced safety, efficiency, and scalability. nih.gov These technologies are particularly relevant for the synthesis of complex molecules like 3,6-dimethylcyclohepta-2,6-dien-1-one, where precise control over reaction parameters is critical.

The primary advantages of continuous-flow systems include superior heat and mass transfer, which allows for the use of reaction conditions (e.g., high temperatures and pressures) that are often inaccessible or unsafe in batch reactors. nih.govmdpi.com This enhanced control can lead to higher yields, improved purity, and reduced waste. nih.gov Furthermore, telescoping multiple reaction steps into a single continuous sequence eliminates the need for isolating and purifying intermediates, which significantly reduces waste, minimizes operator exposure to hazardous materials, and streamlines the entire synthetic process. nih.govmdpi.com

The integration of automation and real-time analysis, for instance using HPLC, allows for rapid process optimization. nih.gov Algorithms, such as Bayesian optimization, can be employed to efficiently explore the reaction parameter space and identify optimal conditions with a minimal number of experiments. nih.gov This automated approach accelerates the development of robust and efficient syntheses. nih.gov While specific applications to this compound are still in early stages, the successful application of flow chemistry to the synthesis of other complex active pharmaceutical ingredients (APIs) and natural products demonstrates its immense potential for this class of compounds. mdpi.comflinders.edu.au

Green Chemistry Approaches to Cycloheptadienone Synthesis and Derivatives

The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. For the synthesis of cycloheptadienones and their derivatives, several emerging research directions align with these principles.

Another key principle is atom economy , which is maximized in reactions where most of the atoms from the reactants are incorporated into the final product. The rhodium/boron catalytic system for cycloheptadienone synthesis is a prime example, noted for its high atom and step economy. nih.gov Catalytic approaches, by their nature, are inherently greener than stoichiometric reactions as they reduce the amount of waste generated.

The choice of solvents is also critical. Research into replacing hazardous solvents with more environmentally benign alternatives, such as 2-MeTHF, is a key focus area. nih.gov Additionally, flow chemistry processes contribute to greener synthesis by improving energy efficiency and reducing the volume of solvent required. nih.gov

Table 2: Application of Green Chemistry Principles to Cycloheptadienone Synthesis

Green Chemistry PrincipleApplication in Cycloheptadienone-Related SynthesisReference
Waste Prevention (One-Pot Synthesis)Development of cascade reactions to reduce intermediate purification steps and solvent waste. scispace.com
Atom EconomyUsing catalytic ring-expansion reactions that incorporate a high percentage of reactant atoms into the product. nih.gov
CatalysisEmploying low loadings of recyclable catalysts (e.g., Rhodium complexes) instead of stoichiometric reagents. researchgate.netresearchgate.net
Safer SolventsReplacing traditional hazardous solvents with greener alternatives like 2-MeTHF. nih.gov
Energy EfficiencyUtilizing continuous flow reactors for better heat transfer and running reactions at ambient temperatures when possible. nih.govmdpi.com

Advanced Spectroscopic Probes and In-Situ Analysis Techniques

A deep understanding of reaction mechanisms, kinetics, and the behavior of transient intermediates is essential for developing and optimizing complex chemical transformations. Emerging research is increasingly focused on applying advanced spectroscopic and analytical techniques for real-time, in-situ analysis of reactions leading to cycloheptadienones.

In-situ analysis involves monitoring a reaction as it occurs within the reactor, providing dynamic information about species concentration, the formation of intermediates, and the reaction progress. rsc.org This approach is invaluable for uncovering mechanistic details that are missed by conventional offline analysis of the final product mixture. Techniques such as in-situ FTIR, Raman, and NMR spectroscopy are powerful tools for this purpose.

For complex stereochemical outcomes, advanced analytical methods are crucial. For instance, in the study of photochemical reactions involving cycloheptenone derivatives, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase has been used to precisely determine the enantiomeric ratio of the products. nih.gov Furthermore, the characterization of short-lived, transient species is a major frontier. The combination of vacuum pyrolysis with He I ultraviolet photoelectron spectroscopy and computational analysis has been used to identify and study highly reactive cycloheptatriene (B165957) intermediates, demonstrating the power of these advanced methods. researchgate.net The insights gained from these techniques are critical for rationally designing more selective and efficient catalytic systems.

Synergistic Experimental and Computational Studies for Predictive Chemistry

The integration of computational chemistry with experimental work has become a cornerstone of modern chemical research, enabling a deeper understanding of reaction mechanisms and the prediction of chemical reactivity. This synergy is particularly impactful in the complex landscape of cycloheptadienone chemistry.

Density Functional Theory (DFT) calculations are frequently employed to elucidate reaction pathways and explain the origins of selectivity. For example, in the rhodium/boron catalyzed synthesis of cycloheptadienones, DFT calculations were instrumental in revealing the vital role of the boron reagent within the catalytic cycle and in understanding the mechanism and chemoselectivity of the rhodium-catalyzed reactions. nih.govresearchgate.net Similarly, computational studies have been used to explain the stereochemical outcome of photochemical reactions by identifying a conformational bias in the cycloheptenone substrate before photoisomerization occurs. nih.gov

Looking forward, the field is moving towards predictive chemistry , where machine learning and deep learning models are trained on vast datasets of chemical reactions. nih.govnih.govrsc.org These models aim to predict the products of a reaction given the reactants and conditions, identify trends in reactivity, and even propose novel synthetic methods. nih.govrsc.org By developing models that can accurately describe how molecules interact and react, researchers can accelerate the discovery and optimization of new transformations, moving from explanation to prediction in the synthesis of complex targets like this compound. nih.govrsc.org

Q & A

Q. What are the common synthetic routes for 3,6-Dimethylcyclohepta-2,6-dien-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of pre-functionalized precursors or through [4+3] cycloaddition reactions. For example, stepwise protocols involving temperature-controlled addition of reagents (e.g., DIPEA at -35°C for 7 hours, as seen in triazine synthesis ) can minimize side reactions. Purity is optimized using flash chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by HPLC (>98% purity standards, as in industrial protocols ).

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves stereochemistry and substituent positions. Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight (e.g., exact mass calculations like 338.0341368 for related dienones ). Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹).

Q. How can computational chemistry predict the compound’s stability and reactivity?

Q. What strategies resolve contradictions in regioselectivity data during functionalization of the cycloheptadienone core?

  • Methodological Answer : Conflicting regioselectivity may arise from competing steric and electronic effects. Kinetic vs. thermodynamic control can be probed via time-resolved NMR or quenching experiments. For instance, substituent effects (e.g., methyl groups at positions 3 and 6) alter transition states, as observed in analogous triazine derivatives .

Q. How do solvent polarity and temperature affect the compound’s tautomeric equilibria?

  • Methodological Answer : Polar solvents (e.g., DMSO) stabilize keto-enol tautomers via hydrogen bonding. Variable-temperature NMR (-40°C to 25°C) quantifies equilibrium constants. Compare with enthalpy/entropy calculations (van’t Hoff plots) to validate tautomer ratios .

Q. What analytical workflows address discrepancies between experimental and theoretical NMR chemical shifts?

  • Methodological Answer : Use hybrid methods:
  • Experimental shifts (500 MHz NMR, CDCl₃).
  • Theoretical shifts (GIAO-DFT with solvent corrections).
    Discrepancies >0.5 ppm suggest unaccounted solvent effects or conformational dynamics. Cross-validate with 2D NMR (COSY, NOESY) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.